[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol
Description
4-(Dimethylamino)phenylmethanol is a bifunctional organic compound featuring a methanol group bridging a 4-(dimethylamino)phenyl moiety and a 1-methyl-1H-imidazol-2-yl group. This structure combines electron-donating (dimethylamino) and aromatic heterocyclic (imidazole) components, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The dimethylamino group enhances solubility in polar solvents, while the methyl-substituted imidazole contributes to steric and electronic modulation .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15(2)11-6-4-10(5-7-11)12(17)13-14-8-9-16(13)3/h4-9,12,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMVQWEJVNEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylamino)phenylmethanol, often referred to as a derivative of imidazole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and antioxidant activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 309.41 g/mol
- SMILES Notation : Cn1ccnc1C(O)c2ccccc2
This structure incorporates a dimethylamino group, an imidazole moiety, and a phenyl ring, which contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study evaluating various imidazole derivatives found that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as HeLa and A549. The results indicated that the compound 4-(dimethylamino)phenylmethanol demonstrated superior activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX).
Case Study: Antiproliferative Effects
| Compound | Cell Line | IC (µM) | Selectivity Index |
|---|---|---|---|
| 4-(dimethylamino)phenylmethanol | HeLa | 3.24 | 23–46 |
| 5-FU | HeLa | 39.6 | - |
| MTX | HeLa | 68.2 | - |
The selectivity index indicates that the compound is significantly less toxic to normal cells compared to tumor cells, suggesting a promising therapeutic window for further development .
The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of key apoptotic proteins. Specifically, it has been observed to increase the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner. This shift facilitates the activation of caspase pathways leading to cell death .
Antimicrobial Activity
In addition to its antitumor properties, 4-(dimethylamino)phenylmethanol exhibits antimicrobial activity against various pathogens. Studies have shown that imidazole derivatives can effectively inhibit bacterial growth.
Antimicrobial Efficacy Table
| Pathogen | Inhibition Zone (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Norfloxacin |
| Escherichia coli | 12 | Norfloxacin |
| Bacillus subtilis | 10 | Norfloxacin |
This antimicrobial potential is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .
Antioxidant Activity
The antioxidant properties of 4-(dimethylamino)phenylmethanol have also been explored. Research indicates that imidazole derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress.
Antioxidant Activity Data
A comparative study on various imidazole derivatives revealed that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 4-(dimethylamino)phenylmethanol | 85 |
| Ascorbic Acid | 90 |
This activity suggests potential applications in preventing oxidative stress-related diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(dimethylamino)phenylmethanol is C15H17N3O, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen. The compound consists of a dimethylaminophenyl group attached to a methylimidazole moiety, which contributes to its biological activity.
Key Physical Properties:
- Molecular Weight : 245.32 g/mol
- Boiling Point : Varies based on solvent used
- Solubility : Soluble in polar solvents like ethanol and methanol
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its imidazole ring can mimic histidine residues in proteins, allowing it to modulate enzymatic activity and receptor signaling pathways.
Case Study : A study investigated the anti-cancer properties of similar imidazole derivatives, highlighting their effectiveness in inhibiting tumor growth through targeted action on specific cellular pathways .
Organic Synthesis
4-(dimethylamino)phenylmethanol serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, leading to compounds with enhanced properties.
Example Applications :
- Synthesis of Antimicrobial Agents : The compound can be modified to create derivatives with increased efficacy against bacterial strains.
- Development of Antidepressants : Research has indicated that similar structures can influence neurotransmitter systems, suggesting potential applications in treating mood disorders.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been employed to understand how structural variations of 4-(dimethylamino)phenylmethanol affect its biological activity. These studies help predict the efficacy of new derivatives based on their chemical structure.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives:
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Oxidation to ketone/aldehyde : Using oxidants like KMnO₄ or MnO₂ converts the -CH₂OH group to -COOH or -CHO.
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Stability under harsh conditions : The compound resists degradation under basic (1N KOH) and acidic (CF₃COOH) conditions .
Functional Group Transformations
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Alkylation/Acylation : The hydroxyl group reacts with alkyl halides or acylating agents (e.g., RCOCl) to form ethers or esters.
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Redox reactions : The dimethylamino group may oxidize to nitro or amide derivatives under strong oxidizing agents.
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Imidazole ring modifications : Substitution at nitrogen atoms or electrophilic aromatic substitution on the imidazole ring is feasible .
Stability and Reactivity
The compound exhibits:
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Thermal stability : Resists decomposition under heating (70°C) in acidic/basic media .
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Protective group utility : The imidazolylmethanol system acts as a masked carbonyl group, enabling controlled release in synthesis .
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound is compared to three classes of analogs:
Imidazole-linked benzyl alcohols (e.g., {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol): Structural divergence: Contains a methoxy (-O-) linker instead of a direct bond between the imidazole and phenyl groups. Synthesis: Prepared via nucleophilic substitution or coupling reactions, differing from the direct chlorination/SOCl2 methods used for the target compound . Applications: Used as intermediates in antifungal agents (e.g., econazole derivatives) .
Bis(4-(dimethylamino)phenyl)methanol: Structural divergence: Lacks the imidazole ring but retains dual dimethylamino-phenyl groups. Properties: Higher polarity due to two dimethylamino groups, leading to distinct solubility profiles (e.g., in DCM/MeOH mixtures) .
Chlorinated imidazole derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole): Reactivity: Chloromethyl groups enable further functionalization (e.g., TDAE-mediated reactions), unlike the methanol group in the target compound .
Physicochemical Properties
Druglikeness and Bioavailability
- Imidazole rings in analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) demonstrate metabolic stability, suggesting similar resilience in the target compound .
Q & A
Q. What are the optimized synthetic routes for 4-(dimethylamino)phenylmethanol, and how do reaction conditions influence yield?
The compound can be synthesized via a one-pot reaction involving bis(3,5-dimethylpyrazol-1-yl)methane, aldehydes (e.g., 1-methyl-2-imidazolecarboxaldehyde), and organolithium reagents, followed by acid quenching. Yields (~80%) are achieved under controlled conditions (4°C, 1 hour) using methylene chloride as the solvent . Alternative routes involve Schiff base formation with 2-aminophenol and imidazole carboxaldehyde derivatives in methanol under reflux, yielding intermediates with similar structural motifs . Optimization focuses on solvent choice (polar aprotic vs. protic), catalyst selection (e.g., acetic acid), and temperature control to minimize side reactions.
Q. How is 4-(dimethylamino)phenylmethanol characterized spectroscopically?
1H NMR (DMSO-d6) reveals aromatic protons in the range of 6.35–8.32 ppm, with imidazole protons appearing as distinct multiplets. The hydroxyl proton is typically observed as a broad singlet (~8.69 ppm) . Elemental analysis confirms purity (e.g., C: 64.16%, H: 4.85%, N: 22.45% for related imidazole derivatives), while IR spectroscopy identifies O–H (3200–3500 cm<sup>−1</sup>) and C–N (1250–1350 cm<sup>−1</sup>) stretches .
Q. What are the primary biological targets of this compound, and how is activity assessed?
Structural analogs (e.g., IM5 in ) exhibit inhibitory activity against monoamine oxidases (MAOs) , particularly MAO-A/B, with IC50 values determined via enzymatic assays using recombinant human isoforms. Activity is evaluated using fluorometric or spectrophotometric methods with substrates like kynuramine . Additionally, imidazole-containing compounds may target sphingosine-1-phosphate lyase (S1PL) , relevant to autoimmune disorders, as demonstrated in rodent models of rheumatoid arthritis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl or imidazole groups) affect pharmacological activity?
- Aryl substituents : Introducing electron-donating groups (e.g., –OCH3) on the phenyl ring enhances MAO inhibition potency by improving binding to hydrophobic pockets. For example, methoxy-substituted analogs show 2–3-fold higher activity than unsubstituted derivatives .
- Imidazole modifications : Methylation at the 1-position of the imidazole ring (as in the target compound) reduces metabolic degradation compared to unmethylated analogs, improving bioavailability .
- Hybrid structures : Conjugation with triazole or thiazole moieties () enhances selectivity for kinase targets (e.g., Aurora kinases) but may reduce solubility .
Q. What computational methods are used to predict binding modes and optimize interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) are employed to model interactions with MAO-A/B or S1PL. For MAO inhibition, the dimethylamino phenyl group occupies the substrate cavity, while the imidazole methanol moiety forms hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B) . QSAR models using descriptors like logP and polar surface area guide the design of derivatives with improved blood-brain barrier permeability .
Q. How can contradictory data on synthesis yields or biological activity be resolved?
- Synthesis discrepancies : Variations in yield (e.g., 61% vs. 80%) may arise from differences in solvent purity, catalyst loading, or workup procedures. Systematic parameter screening (e.g., DoE) identifies critical factors .
- Biological variability : Conflicting IC50 values across studies may reflect assay conditions (e.g., substrate concentration, pH). Standardized protocols (e.g., preincubation time with enzyme) and orthogonal assays (e.g., SPR for binding affinity) improve reproducibility .
Q. What environmental degradation pathways are relevant for this compound, and how are they studied?
While direct data are limited, structurally related imidazole fungicides undergo photodegradation (UV exposure) and microbial metabolism in soil. Advanced oxidation processes (AOPs) using LC-MS/MS track byproducts like chlorinated phenols, while QSAR models predict half-lives based on logKow and HOMO-LUMO gaps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
